molecular formula C8H7BrF3NO B1273232 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline CAS No. 887266-83-3

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline

Cat. No.: B1273232
CAS No.: 887266-83-3
M. Wt: 270.05 g/mol
InChI Key: OGRXIDYCCDPMCE-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline typically involves the bromination of 6-methyl-4-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methyl groups contribute to the compound’s reactivity and binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high lipophilicity and specific reactivity patterns. The combination of bromine and methyl groups further enhances its versatility in various chemical reactions and research applications .

Properties

IUPAC Name

2-bromo-6-methyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-4-2-5(14-8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXIDYCCDPMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382575
Record name 2-bromo-6-methyl-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-83-3
Record name 2-bromo-6-methyl-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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